molecular formula C19H36O4 B1228289 Avocadene 1-acetate CAS No. 24607-09-8

Avocadene 1-acetate

Cat. No.: B1228289
CAS No.: 24607-09-8
M. Wt: 328.5 g/mol
InChI Key: NLBYRERHXBTBBR-OALUTQOASA-N
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Description

(2S,4S)-1-Acetoxy-16-heptadecene-2,4-diol is a natural product found in Persea americana with data available.

Scientific Research Applications

Antimycobacterial Activity

Avocadene 1-acetate, identified as a fatty alcohol derivative from Persea americana (Avocado), has shown promising antimycobacterial activity. Lu et al. (2012) discovered that compounds isolated from the unripe pulp of avocados, including avocadenol A and B, demonstrated significant in vitro activity against Mycobacterium tuberculosis (Lu et al., 2012).

Antimicrobial and Food Preservation Properties

The acetogenins from avocado seeds, including AcO-avocadene, have been studied for their antimicrobial potential and stability under common food processing conditions. Pacheco et al. (2017) found that these compounds effectively inhibit Clostridium sporogenes vegetative cell growth and endospore germination, suggesting their potential use in food preservation (Pacheco et al., 2017).

Antioxidant and Antimicrobial Activities in Food

Avocado parts, including the pulp, peel, and seed, have been studied for their phenolic composition and in vitro antioxidant and antimicrobial activities. Rodríguez-Carpena et al. (2011) found that avocado extracts could protect meat lipids and proteins against oxidation, suggesting their use in enhancing food quality and safety (Rodríguez-Carpena et al., 2011).

Potential in Alternative Medicine

Research by Isaac (2020) suggested that avocado leaf extract could serve as an alternative treatment for lead poisoning, indicating its potential medicinal application. This study focused on the avocado leaf extract's ameliorative effect on lead acetate toxicity in the cerebellum of rats (Isaac, 2020).

Preservation and Safety in Food Systems

Avocado seed acetogenins have also been evaluated for their antimicrobial spectrum and complete inhibition of Listeria monocytogenes in refrigerated food matrices. Villarreal-Lara et al. (2019) demonstrated the efficacy of avocado seed extract in food preservation, highlighting its potential as a natural preservative (Villarreal-Lara et al., 2019).

Quantification in Avocado Matter

Ahmed et al. (2018) developed a sensitive LC-MS method for quantifying avocadene and avocadyne in avocado seed and pulp, crucial for understanding the concentrations of these compounds in different avocado parts (Ahmed et al., 2018).

Future Directions

Avocado-derived polyols, including avocadene and avocadyne, are metabolic modulators that selectively induce apoptosis of leukemia stem cells and reverse pathologies associated with diet-induced obesity . They have been tested for several potential food and pharma industries applications . The highly promising indications for avocado polyols in human disease and nutrition necessitate the complete characterization of their physicochemical properties and subsequent development of optimal formulations for future in vivo and clinical studies .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Avocadene 1-acetate can be achieved through a multi-step reaction pathway starting from readily available starting materials.", "Starting Materials": [ "Avocadene", "Acetic anhydride", "Pyridine", "Sodium acetate", "Methanol", "Dichloromethane", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Avocadene is reacted with acetic anhydride and pyridine in dichloromethane to form Avocadene 1-acetate.", "Step 2: The reaction mixture is then washed with water and the organic layer is separated and dried over anhydrous sodium sulfate.", "Step 3: The solvent is then removed under reduced pressure to obtain crude Avocadene 1-acetate.", "Step 4: The crude product is purified using column chromatography with a mixture of dichloromethane and diethyl ether as the eluent.", "Step 5: The purified product is obtained as a colorless oil." ] }

CAS No.

24607-09-8

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

[(2S,4S)-2,4-dihydroxyheptadec-16-enyl] acetate

InChI

InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(21)15-19(22)16-23-17(2)20/h3,18-19,21-22H,1,4-16H2,2H3/t18-,19-/m0/s1

InChI Key

NLBYRERHXBTBBR-OALUTQOASA-N

Isomeric SMILES

CC(=O)OC[C@H](C[C@H](CCCCCCCCCCCC=C)O)O

SMILES

CC(=O)OCC(CC(CCCCCCCCCCCC=C)O)O

Canonical SMILES

CC(=O)OCC(CC(CCCCCCCCCCCC=C)O)O

melting_point

58-59°C

24607-09-8

physical_description

Solid

Synonyms

2,4-dihydroxy-HDEAc
2,4-dihydroxyheptadec-16-enyl acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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